3-(Aminomethyl)thian-4-ol
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Overview
Description
3-(Aminomethyl)thian-4-ol is an organic compound with the molecular formula C6H13NOS It is a thian-4-ol derivative with an aminomethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thian-4-ol can be achieved through several methods. One common approach involves the reaction of thian-4-ol with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Another method involves the use of acrylonitrile as a starting material. The acrylonitrile undergoes a series of reactions, including hydrolysis and reduction, to form this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. Additionally, the use of catalysts can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thian-4-ol moiety to thiane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various aminomethyl-substituted thian-4-ol derivatives.
Scientific Research Applications
3-(Aminomethyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)thian-4-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thian-4-ol moiety can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)thian-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-thiol: Contains a thiol group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-amine: Contains an additional amino group.
Uniqueness
3-(Aminomethyl)thian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for hydrogen bonding, while the aminomethyl group provides nucleophilic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
3-(aminomethyl)thian-4-ol |
InChI |
InChI=1S/C6H13NOS/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-4,7H2 |
InChI Key |
PGHMFGFVMIXSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1O)CN |
Origin of Product |
United States |
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